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molecular formula C8H8O2S B1606109 1-(thiophen-2-yl)butane-1,3-dione CAS No. 3051-27-2

1-(thiophen-2-yl)butane-1,3-dione

Cat. No. B1606109
M. Wt: 168.21 g/mol
InChI Key: BSXCLFYNJYBVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04567186

Procedure details

The intermediate 3-amino-1-(2-thienyl)-2-buten-1-one was prepared as follows: A mixture containing 153 g of 1-(2-thienyl)-1,3-butanedione, 176.7 g of ammonium acetate and 1 liter of toluene was azeotroped for five hours and then allowed to cool. The solid that separated from the reaction mixture was collected, washed successively with toluene and ether, and dried in a vacuum oven at 90° C. to yield 122 g of 1-(2-thienyl)-1,3-butanedione, m.p. 167°-171° C. A 10 g sample of this material was dissolved in 300 ml of boiling toluene, the solution treated with decolorizing charcoal and filtered, and the filtrate allowed to cool. The solid that separated was collected and dried in a vacuum oven at 90° C. to yield 5.8 g of 3-amino-1-(2-thienyl)-2-buten-1-one, as off-white needles, m.p. 170°-172° C. The main portion of the product was then dissolved in boiling isopropyl alcohol, the hot solution treated with decolorizing charcoal and filtered, and the filtrate allowed to cool. The solid that crystallized was collected, washed with isopropyl alcohol, dried in a vacuum oven at 80° C. to yield 74.1 g of product melting at 169°-171° C.
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
176.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:11])[CH2:7][C:8](=[O:10])[CH3:9].C([O-])(=O)C.[NH4+:16]>C1(C)C=CC=CC=1>[NH2:16][C:8]([CH3:9])=[CH:7][C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:11].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:11])[CH2:7][C:8](=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
153 g
Type
reactant
Smiles
S1C(=CC=C1)C(CC(C)=O)=O
Name
Quantity
176.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotroped for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solid that separated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed successively with toluene and ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 90° C.

Outcomes

Product
Name
Type
product
Smiles
NC(=CC(=O)C=1SC=CC1)C
Name
Type
product
Smiles
S1C(=CC=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: CALCULATEDPERCENTYIELD 159.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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